2-Acetyl-1-methyl-3-indolyl acetate
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Overview
Description
2-Acetyl-1-methyl-1H-indol-3-yl acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-methyl-1H-indol-3-yl acetate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of hydrazine with an appropriate ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced forms of the indole compound.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-Acetyl-1-methyl-1H-indol-3-yl acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-1-methyl-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound’s ability to bind to multiple receptors and enzymes makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar structural features.
1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: A related compound synthesized via Fischer indole synthesis.
Uniqueness
2-Acetyl-1-methyl-1H-indol-3-yl acetate stands out due to its unique acetyl and methyl substitutions on the indole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
61153-69-3 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2-acetyl-1-methylindol-3-yl) acetate |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-13(17-9(2)16)10-6-4-5-7-11(10)14(12)3/h4-7H,1-3H3 |
InChI Key |
DRJBJVNRXMVNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C |
Origin of Product |
United States |
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